molecular formula C26H25NO5S B2840608 6,7-dimethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one CAS No. 866845-78-5

6,7-dimethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one

Cat. No. B2840608
CAS RN: 866845-78-5
M. Wt: 463.55
InChI Key: HFNCILCNANNODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one, also known as DMQX, is a compound that has been extensively studied for its potential therapeutic applications. DMQX belongs to the class of quinoline derivatives and has been shown to possess potent pharmacological properties.

Scientific Research Applications

Synthesis and Binding Studies

6,7-dimethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one has been explored for its potential applications in scientific research, notably in the synthesis and evaluation of its derivatives for biological activity. For instance, methoxylated 1,2,3,4-tetrahydroisoquinoliniums derived from this compound have shown significant affinity for apamin-sensitive binding sites, indicating their potential in studying apamin-sensitive Ca2+-activated K+ channels. The analogues with specific methoxy arrangements and substitutions on the quinolin-4(1H)-one structure exhibit varying degrees of binding affinity, which is crucial for neurological research and potentially for the development of therapeutics targeting these channels (Graulich et al., 2006).

Photolabile Protecting Group Development

Furthermore, derivatives of quinolin-4(1H)-ones, similar to 6,7-dimethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one, have been developed as photolabile protecting groups for carboxylic acids, showcasing their utility in photochemistry. These compounds demonstrate high quantum efficiency and sensitivity to multiphoton-induced photolysis, making them suitable for in vivo applications. This feature is particularly beneficial for the controlled release of biological messengers in response to light, providing a tool for precise spatial and temporal control in biochemical and medical research (Fedoryak & Dore, 2002).

Chemical Constituents and Cytotoxicity

The structural diversity of 6,7-dimethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one and its derivatives has been a subject of study in various plant extracts, where such compounds are identified as chemical constituents. These studies not only contribute to the understanding of plant chemistry but also assess the biological activities of these compounds, such as cytotoxicity against cancer cell lines, highlighting their potential in cancer research (Wang et al., 2003).

Anti-Breast Cancer Drug Development

One of the significant applications of derivatives closely related to 6,7-dimethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one is in the rational design of anti-breast cancer drugs. Through in silico docking and various interaction studies, compounds such as EM015 have been developed, showcasing potent anti-breast cancer activity with minimal toxicity. This approach exemplifies how understanding the molecular structure and interactions of quinolin-4(1H)-one derivatives can lead to the development of effective cancer therapeutics (Aneja et al., 2006).

properties

IUPAC Name

6,7-dimethoxy-1-[(2-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5S/c1-17-9-11-20(12-10-17)33(29,30)25-16-27(15-19-8-6-5-7-18(19)2)22-14-24(32-4)23(31-3)13-21(22)26(25)28/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNCILCNANNODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one

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